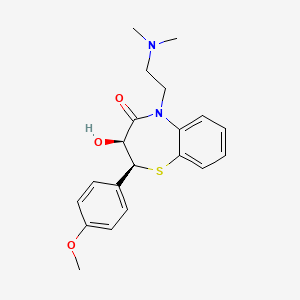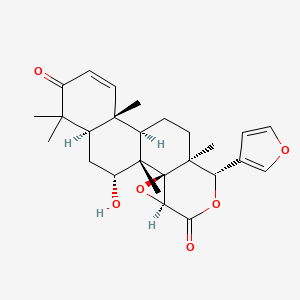
Decacyclene
概要
説明
Decacyclene is a polycyclic aromatic hydrocarbon with the molecular formula C36H18 . It is an organometallic compound with a carbonyl and hydroxy group . It has been used in coordination chemistry with the metal ion, aluminum .
Synthesis Analysis
The synthesis of Decacyclene and its derivatives involves complex chemical reactions. For instance, Tridecacyclene Tetraimide, an electron-deficient non-benzenoid nanocarbon with a C56N4 polycyclic framework, was obtained in a concise synthesis . The synthesis process involves multiple steps and requires careful control of reaction conditions .
Molecular Structure Analysis
Decacyclene has a non-planar structure and forms π-stacked dimers in the solid state . It has been used to form molecular thin films without requiring covalent crosslinking of any kind . The thin films are mechanically stable and can be free-standing over micrometer distances, held together solely by supramolecular interactions .
Chemical Reactions Analysis
Decacyclene undergoes various chemical reactions. For instance, Tridecacyclene Tetraimide undergoes eight single-electron reductions, yielding a range of negatively charged states up to an octaanion . The stability of these anions originates from the combined effects of electron-deficient imide groups and the local aromaticity of reduced acenaphthylene units .
Physical And Chemical Properties Analysis
Decacyclene has a molecular weight of 450.53 and a density of 1.467±0.06 g/cm3 . It has a melting point of over 300°C . Its physical and chemical properties make it suitable for various applications in material sciences .
科学的研究の応用
Molecular Thin Films
Decacyclene has been used to form molecular thin films without the need for covalent crosslinking. These films are just 2.5nm thin and are noted for their mechanical stability, which could have potential applications in nanotechnology and materials science .
Metal Complexes
Research has reported the formation of several triple-decker metal complexes with decacyclene. These complexes are formed through the reduction of decacyclene with potassium metal, leading to polyanionic species that react with organometallic reagents, indicating potential applications in coordination chemistry and materials science .
Optoelectronic Properties and Sensing Applications
Decacyclene nano- and microwires have been characterized for their optoelectronic properties and potential sensing applications. The structures are composed of aggregated decacyclene molecules held together by π–π interactions, suggesting uses in optoelectronics and sensor technology .
Safety and Hazards
When handling Decacyclene, it is advised to avoid dust formation, avoid breathing mist, gas or vapors, and avoid contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
作用機序
Target of Action
Decacyclene is a large polycyclic aromatic hydrocarbon . It is a three-blade molecular propeller in the solid state . The molecule has a non-planar twisted form, and the crystal is chiral . It is used to form molecular thin films without requiring covalent crosslinking of any kind
Mode of Action
Decacyclene’s mode of action involves its ability to transport charge carriers, such as electrons or holes, within the organic semiconductor material . This enables the functioning of the electronic device . It forms triple-decker sandwiches bearing multiple cyclopentadienyl-nickel or -iron moieties .
Biochemical Pathways
It is known that decacyclene can form molecular thin films, held together solely by supramolecular interactions . This suggests that it may interact with other molecules in its environment, potentially affecting various biochemical pathways.
Result of Action
The result of Decacyclene’s action is the formation of mechanically stable molecular thin films . These films are able to be free-standing over micrometer distances . They have a mechanical strength on par with that of known non-covalent membranes . These results serve as a testament to the unique properties of Decacyclene and its potential applications in material science .
Action Environment
The action of Decacyclene can be influenced by environmental factors. For instance, the formation of its molecular thin films requires specific conditions . The stability, efficacy, and action of Decacyclene could potentially be influenced by factors such as temperature, pH, and the presence of other chemicals.
特性
IUPAC Name |
decacyclo[24.7.1.14,8.115,19.02,25.03,13.014,24.030,34.012,36.023,35]hexatriaconta-1(33),2,4,6,8(36),9,11,13,15,17,19(35),20,22,24,26,28,30(34),31-octadecaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H18/c1-7-19-8-2-14-23-28(19)22(13-1)31-32(23)34-26-17-5-11-21-12-6-18-27(30(21)26)36(34)35-25-16-4-10-20-9-3-15-24(29(20)25)33(31)35/h1-18H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUIWZLHUNCCYBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C4=C5C6=CC=CC7=C6C(=CC=C7)C5=C8C9=CC=CC1=C9C(=CC=C1)C8=C4C3=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4059754 | |
| Record name | Diacenaphtho[1,2-j:1',2'-l]fluoranthene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4059754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
450.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Decacyclene | |
CAS RN |
191-48-0 | |
| Record name | Decacyclene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=191-48-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Decacyclene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000191480 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Decacyclene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60676 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Diacenaphtho[1,2-j:1',2'-l]fluoranthene | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Diacenaphtho[1,2-j:1',2'-l]fluoranthene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4059754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzo[a,a',a']triacenaphthylene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.355 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DECACYCLENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EZG7J41ZUH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of decacyclene?
A1: Decacyclene has a molecular formula of C36H18 and a molecular weight of 450.53 g/mol.
Q2: How is the structure of decacyclene characterized?
A2: Decacyclene's structure is characterized by a central six-membered ring surrounded by six five-membered rings, forming a planar, highly conjugated system. [] This unique arrangement resembles a portion of the fullerene C60 structure. []
Q3: What spectroscopic data is available for decacyclene?
A3: Decacyclene has been extensively studied using various spectroscopic techniques. 1H and 13C NMR spectroscopy have been employed to elucidate its structure and study its interactions with metal complexes. [, , ] UV-Vis absorption and fluorescence spectroscopy have provided insights into its electronic structure and excited-state properties. [, ] Magnetic Circular Dichroism (MCD) spectroscopy, coupled with theoretical calculations, has been used to assign its electronic transitions. []
Q4: Is decacyclene compatible with various materials?
A4: Decacyclene can be deposited on various substrates like quartz, gold (Au(111)), and silver (Ag(111)). [, , ] It forms ordered monolayers on Cu(110), unlike its derivative hexa-tert-butyl decacyclene (HtBDC). [] It has also been investigated in the context of organic solar cells, demonstrating compatibility with polymer donors like poly(3-hexylthiophene). []
Q5: Does decacyclene exhibit any catalytic properties?
A5: While decacyclene itself is not known to exhibit significant catalytic activity, its unique structure and ability to form complexes with metals make it a potential building block for designing catalytic materials. [, , ] For instance, it can form triple-decker complexes with cobalt, demonstrating the possibility of incorporating metal centers for catalytic applications. [, ]
Q6: How is computational chemistry used to study decacyclene?
A6: Computational methods, including density functional theory (DFT) and Extended Huckel Molecular Orbital (EHMO) calculations, are extensively used to investigate the electronic structure, reactivity, and properties of decacyclene and its derivatives. [, , ] These calculations provide valuable insights into molecular orbitals, energy levels, charge distribution, and potential applications.
Q7: How do structural modifications affect the properties of decacyclene?
A7: Structural modifications of decacyclene significantly impact its properties. For example, the introduction of tert-butyl groups in hexa-tert-butyl decacyclene (HtBDC) leads to a different adsorption behavior on Cu(110) compared to decacyclene. [] The addition of functional groups can also influence its solubility, electronic properties, and self-assembly behavior. [, ]
Q8: What are the potential applications of decacyclene?
A8: Decacyclene and its derivatives have been explored for various applications, including:
- Organic electronics: Its electron-accepting properties make it a potential candidate for organic solar cells and other optoelectronic devices. [, , ]
- Sensors: Decacyclene nanowires have shown potential for sensing applications, particularly for detecting nitroaromatic compounds like nitrobenzene. []
- Carbon materials: It can serve as a precursor for synthesizing carbon nanofibers and other carbon-based materials via pyrolysis and subsequent treatment. [, ]
Q9: What are the environmental implications of decacyclene?
A9: As a PAH, decacyclene raises environmental concerns. Research is needed to understand its environmental fate, degradation pathways, and potential ecotoxicological effects. []
Q10: How does decacyclene interact with light?
A10: Decacyclene exhibits interesting photophysical properties. It displays fluorescence, the efficiency of which can be influenced by factors like solvent polarity and aggregation. [, ] Its excited-state dynamics have been investigated using techniques like transient absorption spectroscopy. []
Q11: What is the significance of decacyclene in supramolecular chemistry?
A11: The bowl-shaped structure of decacyclene derivatives, such as circumtrindene (C36H12), makes them appealing building blocks in supramolecular chemistry. [] Their concave surfaces can participate in shape-complementary interactions with convex molecules like fullerenes, potentially leading to novel supramolecular assemblies. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




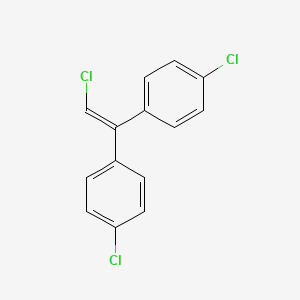
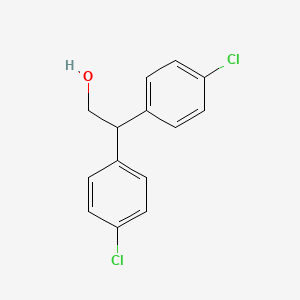
![(2S)-5-amino-2-[[4-[(2-amino-4-oxo-1H-quinazolin-6-yl)methylamino]benzoyl]amino]pentanoic acid](/img/structure/B1669917.png)
![3-[6-[2-(3-aminophenyl)-3H-benzimidazol-5-yl]-1H-benzimidazol-2-yl]aniline](/img/structure/B1669918.png)
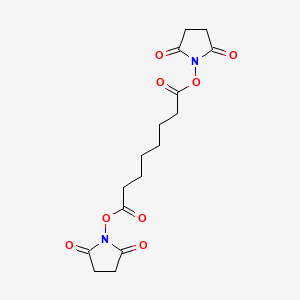

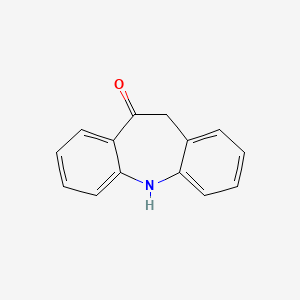


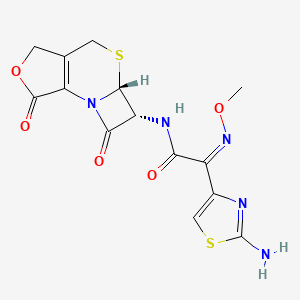
![(1R,2R,3Z,5R,7S,9Z,11R,12S,14S,15R,16S)-16-benzyl-2,5,12-trihydroxy-5,7,14-trimethyl-13-methylidene-17-azatricyclo[9.7.0.01,15]octadeca-3,9-dien-18-one](/img/structure/B1669933.png)
